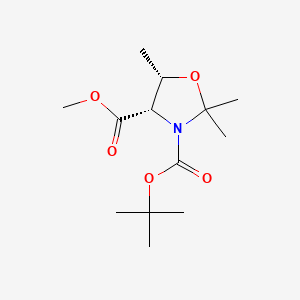

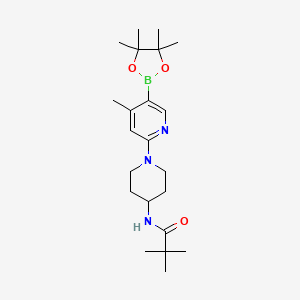

1-(Boc-amino)-3-(isopropylamino)propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-amino compounds are a type of organic compound where an amino group is protected by a tert-butoxycarbonyl (Boc) group . This Boc group is often used in peptide synthesis to prevent unwanted side reactions .

Synthesis Analysis

The synthesis of Boc-amino compounds often involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This results in the formation of a carbamate with the Boc group protecting the amine .Molecular Structure Analysis

The molecular structure of Boc-amino compounds consists of an amino group that is protected by a Boc group. The Boc group consists of a carbonyl group bonded to an oxygen, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis

One of the key reactions involving Boc-amino compounds is the removal of the Boc group, a process known as deprotection. This can be achieved using a strong acid such as trifluoracetic acid (TFA), and results in the formation of CO2 and a free amine .Applications De Recherche Scientifique

Downstream Processing in Microbial Production

The study by Zhi-Long Xiu and A. Zeng (2008) discusses the downstream processing of biologically produced diols, which is relevant for the separation and purification processes in chemical production. This could indirectly relate to the processing or synthesis of complex compounds like 1-(Boc-amino)-3-(isopropylamino)propane, emphasizing the importance of efficient recovery and purification techniques for industrial chemical production (Zhi-Long Xiu & A. Zeng, 2008).

Photocatalysis Applications

Research by Zilin Ni et al. (2016) on (BiO)2CO3-based photocatalysts highlights the modification strategies to enhance visible light-driven photocatalytic performance. This work demonstrates the innovative use of material science in enhancing chemical reactions under light, which could be relevant for reactions involving compounds like 1-(Boc-amino)-3-(isopropylamino)propane in photocatalysis or as a part of a synthesis pathway requiring light activation (Zilin Ni et al., 2016).

Hydrogenolysis of Glycerol to 1,3-Propanediol

The review by Alisson Dias da Silva Ruy et al. (2020) on catalysts for glycerol hydrogenolysis to 1,3-propanediol provides insights into chemical routes and market considerations for producing valuable chemicals from renewable resources. Although not directly about 1-(Boc-amino)-3-(isopropylamino)propane, this research context is valuable for understanding the broader chemical processes and the impact of catalysts on efficiency and selectivity (Alisson Dias da Silva Ruy et al., 2020).

Mécanisme D'action

Target of Action

The primary target of the compound “1-(Boc-amino)-3-(isopropylamino)propane” is the amino group in organic compounds . The compound acts as a protecting group for amines, which are strong nucleophiles and bases . This protection allows for transformations of other functional groups without interference from the amino group .

Mode of Action

The compound interacts with its targets by converting the amino group into a carbamate . This is achieved through a process known as Boc protection , where the tert-butyloxycarbonyl (t-Boc or simply Boc) group is added to the amino group . The Boc group is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the Boc protection and deprotection of amines . The addition of the Boc group to the amine forms a carbamate protecting group . The removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), resulting in the cleavage of the tert-butyl group .

Pharmacokinetics

The boc protection and deprotection processes are typically very easy and efficient , suggesting that the compound could have good bioavailability.

Result of Action

The result of the compound’s action is the protection of the amino group , allowing for transformations of other functional groups without interference . After the transformations are complete, the Boc group can be removed, restoring the original amino group .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the removal of the Boc group is achieved with a strong acid , suggesting that an acidic environment would facilitate this process. Additionally, high temperatures have been shown to effectively deprotect Boc amino acids and peptides .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-9(2)12-7-6-8-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFZEOKALAZPET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-3-(isopropylamino)propane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)